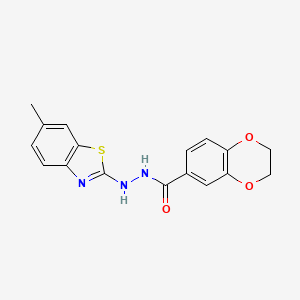

N'-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Description

N'-(6-Methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a heterocyclic compound featuring a 1,4-benzodioxine core fused with a carbohydrazide linker and a 6-methyl-1,3-benzothiazole moiety. The 6-methyl substituent on the benzothiazole ring increases lipophilicity, which may improve membrane permeability compared to polar substituents like fluorine or nitro groups .

Synthesis of such compounds typically involves condensation reactions between benzodioxine carbonyl derivatives and hydrazine-containing precursors. For example, thiosemicarbazide and benzodioxine intermediates are stirred with sodium acetate to form hydrazine-carbothioamide derivatives, which may be further functionalized .

Properties

IUPAC Name |

N'-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-10-2-4-12-15(8-10)24-17(18-12)20-19-16(21)11-3-5-13-14(9-11)23-7-6-22-13/h2-5,8-9H,6-7H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNNQUSNNYFZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves multiple steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Benzodioxine Moiety: The benzodioxine ring can be introduced via a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide.

Carbohydrazide Formation: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as microwave-assisted synthesis and continuous flow chemistry might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule, converting them to amines or alcohols, respectively.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and benzodioxine rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides, while reduction of the carbohydrazide group can produce corresponding amines.

Scientific Research Applications

N’-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent due to its ability to inhibit specific bacterial enzymes.

Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anti-tubercular applications, it inhibits the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazole and Benzodioxine Moieties

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 6-methyl group (electron-donating) contrasts with fluorine or methoxy substituents in analogs. Methyl enhances lipophilicity, favoring passive diffusion, while fluorine or methoxy groups increase polarity, improving aqueous solubility .

- Carbohydrazide vs. Carboxamide: The carbohydrazide linker in the target compound and N'-(4,6-difluorobenzo[d]thiazol-2-yl) analog provides two H-bond donors (NH and NH2), whereas carboxamide derivatives (e.g., ) offer only one H-bond donor. This difference may influence target selectivity in enzyme inhibition .

Biological Activity

N'-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on a review of available literature.

Chemical Structure and Properties

The compound features a unique structure comprising:

- Benzothiazole Ring : Known for its biological significance, particularly in antimicrobial and anticancer activities.

- Benzodioxine Moiety : Contributes to the compound's reactivity and potential interactions with biological targets.

- Carbohydrazide Group : Enhances the compound's ability to form hydrogen bonds, influencing its biological interactions.

The molecular formula is with a molecular weight of approximately 341.39 g/mol .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the enzyme DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall, making it a candidate for anti-tubercular therapy.

Case Study: Anti-Tubercular Activity

A study demonstrated that this compound effectively inhibited Mycobacterium tuberculosis growth in vitro at low concentrations. The minimum inhibitory concentration (MIC) was determined to be around 5 µg/mL, suggesting potent activity against resistant strains.

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | Caspase activation |

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets.

- Enzyme Inhibition : The compound inhibits DprE1, disrupting the synthesis of mycolic acids essential for mycobacterial cell wall integrity.

- Apoptotic Pathways : It triggers intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and activating caspases in cancer cells .

Comparison with Similar Compounds

To better understand its unique properties, this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-6-methylbenzothiazole | Benzothiazole core only | Moderate antibacterial activity |

| 2-Amino-6-hydroxybenzothiazole | Hydroxy group instead of carbohydrazide | Antioxidant properties |

The presence of both benzodioxine and carbohydrazide moieties in this compound enhances its biological activity compared to simpler derivatives.

Q & A

Q. What are the recommended synthetic routes for N'-(6-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling the benzothiazole amine with the benzodioxine carbohydrazide precursor. Key steps include:

- Condensation reactions : Use coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF) under nitrogen .

- Functional group compatibility : Optimize pH and temperature to prevent hydrolysis of the hydrazide group .

- Design of Experiments (DOE) : Apply fractional factorial designs to minimize trials while evaluating variables (e.g., solvent polarity, catalyst loading, reaction time) for yield optimization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- NMR spectroscopy : and NMR to confirm the presence of the benzothiazole (δ 7.2–8.1 ppm) and benzodioxine (δ 4.2–4.5 ppm for –O–CH–) moieties .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- HPLC-PDA : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory bioactivity data observed in preliminary assays?

- Methodological Answer :

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell viability assays (MTT) to distinguish direct target effects from cytotoxicity .

- Dose-response analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values and assess reproducibility across replicates .

- Metabolite profiling : Employ LC-MS to rule out off-target interactions caused by degradation products .

Q. What computational strategies can predict the compound's reactivity and guide synthetic optimization?

- Methodological Answer :

- Quantum chemical calculations : Use DFT (e.g., Gaussian 16) to model transition states for hydrazide formation and evaluate activation energies .

- Machine learning (ML) : Train models on existing benzothiazole reaction datasets to predict optimal solvents/catalysts (e.g., random forest algorithms) .

- Molecular docking : Screen against target proteins (e.g., EGFR kinase) to prioritize analogs with improved binding affinity .

Q. What in vitro and in vivo models are appropriate for elucidating its pharmacological mechanisms, considering structural analogs?

- Methodological Answer :

- In vitro :

- Cancer: Use 3D spheroid models (e.g., HCT-116 colon cancer) to mimic tumor microenvironments .

- Inflammation: LPS-stimulated RAW 264.7 macrophages for COX-2 inhibition assays .

- In vivo :

- Zebrafish larvae: High-throughput screening for acute toxicity and bioavailability .

- Murine models: Xenograft studies with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Q. How can structure-activity relationships (SAR) be established for analogs with varying substituents on the benzothiazole and benzodioxine moieties?

- Methodological Answer :

- Substituent variation : Synthesize derivatives with halogen (Cl, Br), methyl, or methoxy groups at the benzothiazole 6-position and benzodioxine 2-position .

- Multivariate analysis : Apply PCA or PLS regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with bioactivity .

- Crystallography : Solve X-ray structures of protein-ligand complexes (e.g., CYP450 isoforms) to identify critical binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.